4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom at the fourth position, a sec-butyl group at the first position, and an ethoxymethyl group at the fifth position on the pyrazole ring.
Preparation Methods
The synthesis of 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the sec-butyl group: This step may involve the use of sec-butyl halides in the presence of a base.
Addition of the ethoxymethyl group: This can be done using ethoxymethyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
4-Bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
4-Bromo-1-sec-butyl-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethoxymethyl group.
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-Bromo-1-sec-butyl-5-(hydroxymethyl)-1H-pyrazole: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications.
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-5-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-8(3)13-10(7-14-5-2)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFLXCPYEJUHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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